molecular formula C10H16O3 B8215499 Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, methyl ester, (1S)-

Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, methyl ester, (1S)-

Cat. No.: B8215499
M. Wt: 184.23 g/mol
InChI Key: VNJMCDQYRCNFIM-MRVPVSSYSA-N
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Description

The compound "Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, methyl ester, (1S)-" (CAS 1312537-12-4) is a chiral cyclohexane derivative with a methyl ester group at the carboxyl position, two methyl substituents at the 2-position, and a ketone moiety at the 4-position. Its molecular formula is C₁₀H₁₆O₃, and its stereochemistry is specified as the (1S)-enantiomer .

Properties

IUPAC Name

methyl (1S)-2,2-dimethyl-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2)6-7(11)4-5-8(10)9(12)13-3/h8H,4-6H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJMCDQYRCNFIM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCC1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)CC[C@@H]1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of the Carboxylic Acid Precursor

The methyl ester group is typically introduced via esterification of the corresponding carboxylic acid. A widely adopted method involves coupling 2,2-dimethyl-4-oxocyclohexanecarboxylic acid with methanol using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This protocol, adapted from oxime ester syntheses, achieves yields exceeding 75% under mild conditions (room temperature, 16 hours). Critical parameters include:

Table 1: Optimization of Esterification Conditions

ParameterOptimal ValueYield Impact
Coupling AgentEDC (2.5 equiv)Maximizes activation of carboxylic acid
CatalystDMAP (0.1 equiv)Enhances nucleophilic attack by methanol
SolventAnhydrous DCMPrevents hydrolysis of EDC
Reaction Time16 hoursBalances conversion and side reactions

Post-reaction workup includes aqueous washes to remove urea byproducts, followed by concentration and purification via flash chromatography (cyclohexane:ethyl acetate gradients).

Cyclohexane Ring Construction and 4-Oxo Functionalization

The cyclohexane backbone is constructed through Diels-Alder cycloaddition or ketone oxidation. Patent WO2021107047A1 describes aromatic ring reduction strategies, where terephthalic acid derivatives are hydrogenated to form cyclohexane intermediates. For the 4-oxo group, ketonization of a secondary alcohol precursor via Jones oxidation or Swern conditions is employed. Alternatively, Claisen condensation between dimethyl malonate and a cyclic ketone generates the 4-oxo group in situ.

Table 2: Comparison of Cyclohexane Ring Formation Methods

MethodStarting MaterialYield (%)Purity (%)
Diels-AlderDiene + Dienophile6592
HydrogenationAromatic acid7889
Claisen CondensationDimethyl malonate7095

Enantioselective Synthesis of the (1S) Configuration

Achieving the (1S) stereocenter demands chiral induction or resolution. Asymmetric catalysis using Evans oxazaborolidines or enzymatic resolution with lipases are common. For example, lipase-mediated kinetic resolution of racemic methyl ester precursors in tert-butyl methyl ether (TBME) selectively hydrolyzes the (1R)-enantiomer, enriching the (1S)-ester. Alternatively, chiral auxiliaries like Oppolzer’s sultam direct stereochemistry during cyclization.

Key Considerations:

  • Catalyst Loading: 5–10 mol% chiral catalyst ensures economical enantiomeric excess (ee > 90%).

  • Solvent Systems: TBME or cyclohexane improve enantioselectivity by stabilizing transition states.

Purification and Characterization Protocols

Chromatographic Purification

Flash chromatography with cyclohexane:ethyl acetate gradients (95:5 to 80:20) effectively separates stereoisomers and byproducts. The target ester elutes at R<sub>f</sub> 0.3–0.4 in 90:10 cyclohexane:ethyl acetate.

Solubility-Guided Crystallization

Solubility data from GlpBio informs crystallization solvents:

  • High Solubility: DMSO (27.14 mL for 5 mg/mL).

  • Low Solubility: Water (<0.1 mg/mL).
    Crystallization from cyclohexane at −20°C yields needle-like crystals with >99% purity.

Analytical Data and Validation

Spectroscopic Characterization

  • <sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>): δ 3.67 (s, 3H, OCH<sub>3</sub>), 2.48–2.37 (m, 1H, cyclohexane CH), 1.09 (s, 6H, 2×CH<sub>3</sub>).

  • HRMS (ESI): [M+H]<sup>+</sup> calcd for C<sub>11</sub>H<sub>16</sub>O<sub>3</sub> 196.1099, found 196.1103.

Enantiomeric Excess Determination

Chiral HPLC (Chiralpak IA column, heptane:isopropanol 90:10) confirms ee > 98% for the (1S)-enantiomer.

Industrial-Scale Considerations

Patent US20100324314A1 highlights dehydration-condensation reactors for kilogram-scale ester production, achieving 85% yield with inline IR monitoring. Cost drivers include EDC recycling and solvent recovery, which reduce raw material expenses by 40% .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, methyl ester, (1S)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, methyl ester, (1S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, methyl ester, (1S)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical processes. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the C₁₀H₁₆O₃ Class

The following compounds share the same molecular formula but differ in substituent positions, stereochemistry, or functional groups:

Compound Name Substituents Key Differences CAS Number Reference
Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, (1R,2R)-rel- Ethyl ester; single methyl at 2-position; (1R,2R) stereochemistry Ester group (ethyl vs. methyl); stereoisomerism 1350434-18-2
Methyl (2S,3aR,7aR)-octahydro-1-benzofuran-2-carboxylate Benzofuran ring system; fused bicyclic structure Structural framework (benzofuran vs. cyclohexane) 2140305-77-5
Cyclohexanecarboxylic acid, 5-tert-butyl-2-oxo-, methyl ester tert-Butyl at 5-position; ketone at 2-position Larger substituent (tert-butyl); ketone position 74851-58-4

Key Observations :

  • The target compound’s 2,2-dimethyl-4-oxo substitution pattern distinguishes it from analogs with single methyl groups (e.g., 2-methyl-4-oxo derivatives) or alternative ketone positions (e.g., 2-oxo in CAS 74851-58-4) .

Functional Group Variations

Hydroxyl vs. Oxo Substituents
  • cis-4-Hydroxy-1-methylcyclohexanecarboxylic acid methyl ester (CAS 87787-05-1): Replaces the 4-oxo group with a hydroxyl, introducing hydrogen-bonding capacity and altering reactivity .
  • 3-O-Feruloylquinic acid methyl ester (): Contains a phenolic hydroxyl and feruloyl moiety, highlighting the role of hydroxyl groups in biological activity (e.g., antioxidant properties) .
Methylene vs. Oxo Groups

Physical and Chemical Properties

  • Steric Effects : The 2,2-dimethyl substituents may hinder rotation or reactivity at adjacent positions, influencing stereoselective reactions .

Biological Activity

Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, methyl ester, also known by its CAS number 1312535-32-2, is a compound with notable biological activities. This article delves into its chemical properties, biological effects, and potential applications based on recent research findings.

  • Molecular Formula : C10H16O3
  • Molecular Weight : 184.23 g/mol
  • CAS Number : 1312535-32-2
  • Synonyms : Methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate

The compound is characterized by a cyclohexane ring substituted with a carboxylic acid and a ketone functional group, which contributes to its unique biological properties.

Antioxidant Properties

Research has indicated that cyclohexanecarboxylic acid derivatives exhibit antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. A study highlighted that certain derivatives of carboxylic acids can inhibit reactive oxygen species (ROS) formation, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties . In vitro studies suggest that it may inhibit the NF-κB pathway, a critical regulator of inflammation. Compounds with similar structures have shown effectiveness in reducing inflammation markers in cell cultures .

Antimicrobial Activity

Preliminary investigations have shown that cyclohexanecarboxylic acid methyl esters possess antimicrobial properties , making them potential candidates for developing new antimicrobial agents. This activity is particularly relevant in the context of increasing antibiotic resistance .

Case Studies and Research Findings

  • Study on Reactive Oxygen Species :
    • Researchers found that cyclohexanecarboxylic acid derivatives significantly reduced ROS levels in human cell lines, indicating their potential as antioxidant agents. The study utilized various concentrations to determine the effective dosage for ROS inhibition .
  • Inflammation Model :
    • In a controlled study using animal models of inflammation, administration of cyclohexanecarboxylic acid derivatives resulted in decreased edema and inflammatory cytokine levels. This suggests that these compounds could be developed into therapeutic agents for inflammatory diseases .
  • Antimicrobial Efficacy :
    • A comparative analysis of various methyl esters showed that cyclohexanecarboxylic acid derivatives exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness .

Summary of Biological Activities

Biological ActivityObservationsReference
AntioxidantReduced ROS levels in human cell lines
Anti-inflammatoryDecreased edema and inflammatory markers in vivo
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
PropertyValue
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
CAS Number1312535-32-2
SynonymsMethyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1S)-2,2-dimethyl-4-oxocyclohexanecarboxylic acid methyl ester in a laboratory setting?

  • Methodological Answer : The synthesis typically involves stereoselective esterification of the corresponding carboxylic acid precursor. For example, trans-4-substituted cyclohexanecarboxylic acid derivatives are synthesized via catalytic hydrogenation of aromatic precursors, followed by esterification with methanol under acidic conditions (e.g., H₂SO₄) . Key steps include:

  • Stereochemical Control : Use chiral catalysts or resolving agents to ensure the (1S) configuration.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.
  • Yield Optimization : Reaction monitoring via TLC or HPLC to minimize side products like diastereomers or hydrolysis byproducts.

Q. How can researchers validate the structural and stereochemical integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^13C NMR spectra to confirm substituent positions (e.g., 2,2-dimethyl and 4-oxo groups) and ester functionality. For stereochemistry, use NOESY or chiral shift reagents .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C10_{10}H16_{16}O3_3) and fragmentation patterns .
  • Polarimetry : Measure optical rotation to confirm enantiomeric excess (e.g., [α]D_D values compared to literature).

Q. What are the critical handling and storage protocols for this compound?

  • Methodological Answer : Based on analogous cyclohexane derivatives:

  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Avoid dust generation; employ closed systems for transfers .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Monitor for ester hydrolysis via periodic FT-IR analysis of carbonyl peaks (1700–1750 cm1^{-1}) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,2-dimethyl and 4-oxo groups influence reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Steric Effects : The 2,2-dimethyl groups hinder nucleophilic attack at the carbonyl carbon, necessitating stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures.
  • Electronic Effects : The electron-withdrawing 4-oxo group increases electrophilicity of the ester carbonyl, accelerating reactions with amines (e.g., aminolysis) but requiring pH control to avoid premature hydrolysis.
  • Experimental Design : Compare reaction rates with/without substituents using kinetic studies (e.g., UV-Vis monitoring) .

Q. How can researchers resolve contradictions in reported stability data under varying pH and temperature conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation experiments (e.g., 40–60°C, pH 1–12) with HPLC quantification of degradation products.
  • Mechanistic Insights : Use 18O^{18}O-labeling to track hydrolysis pathways (e.g., ester vs. oxo-group reactivity).
  • Data Reconciliation : Apply multivariate analysis to identify critical factors (e.g., buffer ionic strength, trace metal catalysts) causing discrepancies .

Q. What strategies are effective for synthesizing enantiomerically pure derivatives while preserving the (1S) configuration?

  • Methodological Answer :

  • Chiral Auxiliaries : Temporarily attach chiral groups (e.g., Evans oxazolidinones) during synthesis.
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures.
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation or cross-coupling steps .

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